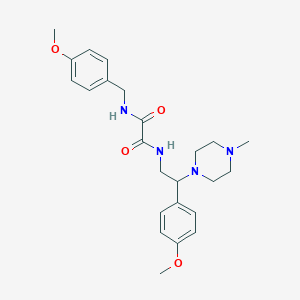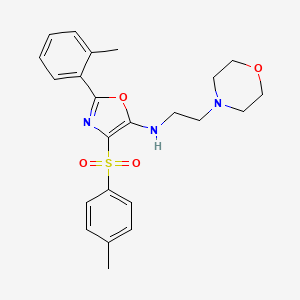
4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines elements of benzofuran and chromenone, which are both significant in medicinal chemistry due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, followed by its coupling with a chromenone derivative. Key steps include:
Formation of Benzofuran: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling Reaction: The benzofuran intermediate is then reacted with a chromenone derivative under conditions that promote the formation of the desired product. Catalysts such as Lewis acids may be used to facilitate this process.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to isolate the pure compound.
Types of Reactions:
Oxidation: The hydroxyl group in the benzofuran moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction processes.
Catalysts: Lewis acids (e.g., aluminum chloride) for facilitating coupling reactions.
Major Products:
Oxidation Products: Ketones or quinones.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Chemistry:
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Antioxidant Properties: Due to the presence of hydroxyl groups.
Medicine:
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one exerts its effects involves interactions with various molecular targets. These include:
Enzyme Binding: The compound can bind to active sites of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may modulate pathways involved in cell growth and apoptosis.
類似化合物との比較
Benzofuran Derivatives: Such as 2,3-dihydrobenzofuran, which shares the benzofuran core but lacks the chromenone moiety.
Chromenone Derivatives: Like 4-hydroxycoumarin, which has a similar chromenone structure but different substituents.
Uniqueness:
Structural Complexity: The combination of benzofuran and chromenone in a single molecule is relatively rare.
Biological Activity: The specific arrangement of functional groups in this compound may confer unique biological properties not seen in simpler analogs.
特性
IUPAC Name |
4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-10-8-11(2)17-14(9-16(21)24-19(17)12(10)3)20-18(22)13-6-4-5-7-15(13)23-20/h4-9,18,20,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUSYRIVKKUHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)C3C(C4=CC=CC=C4O3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2752402.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)
![methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2752404.png)


![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2752407.png)
![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)



![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)
